3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2,5-DIONE
Overview
Description
3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2,5-DIONE is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2,5-DIONE typically involves multiple steps, starting with the preparation of the benzimidazole moiety. Common methods include the Debus-Radziszewski synthesis and the Wallach synthesis Reaction conditions often involve the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction conditions and can be scaled up to meet commercial demands .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with nucleophiles.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 150°C .
Major Products
Major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2,5-DIONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA synthesis or repair, leading to cell cycle arrest and apoptosis in cancer cells . The benzimidazole moiety is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing a benzimidazole ring.
Omeprazole: An antiulcer drug with a benzimidazole core.
Metronidazole: An antibacterial and antiprotozoal agent with a nitroimidazole ring.
Uniqueness
3-{[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]SULFANYL}-1-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PYRROLIDINE-2,5-DIONE is unique due to its combination of a benzimidazole moiety, a pyrrolidine ring, and a trifluoromethyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[2-(1H-benzimidazol-2-yl)ethylsulfanyl]-1-[4-chloro-3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF3N3O2S/c21-13-6-5-11(9-12(13)20(22,23)24)27-18(28)10-16(19(27)29)30-8-7-17-25-14-3-1-2-4-15(14)26-17/h1-6,9,16H,7-8,10H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDUAGSIDDPJTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)SCCC3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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